molecular formula C6H11ClN2 B14801824 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole

5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole

Cat. No.: B14801824
M. Wt: 146.62 g/mol
InChI Key: RKBCSWIWLCPIJI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is a heterocyclic organic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole typically involves the reaction of 1,3-dimethyl-4,5-dihydro-1H-pyrazole with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aldehyde to be attacked by the aromatic pi-electrons of the pyrazole ring, followed by rearomatization of the ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality over traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., zinc chloride). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.

Scientific Research Applications

5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful for studying enzyme interactions and cellular processes.

    Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is unique due to its specific combination of a pyrazole ring with a chloromethyl group and two methyl groups. This structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential for use in diverse scientific fields highlight its importance in research and industry.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3-(chloromethyl)-2,5-dimethyl-3,4-dihydropyrazole

InChI

InChI=1S/C6H11ClN2/c1-5-3-6(4-7)9(2)8-5/h6H,3-4H2,1-2H3

InChI Key

RKBCSWIWLCPIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)CCl)C

Origin of Product

United States

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